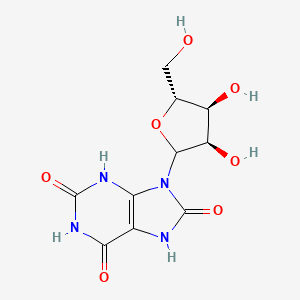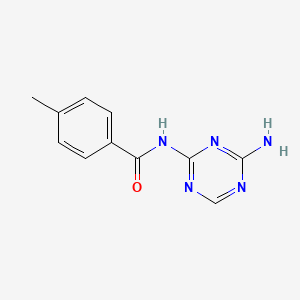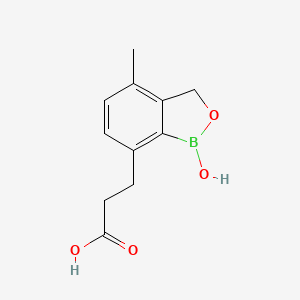
9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system attached to a tetrahydrofuran ring with multiple hydroxyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a sugar derivative is reacted with the purine ring under acidic or basic conditions.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, chromatography, and distillation to obtain the pure compound.
Quality Control: Implementing rigorous testing protocols to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various substituted purine derivatives.
科学的研究の応用
9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar tetrahydrofuran ring.
Inosine: A purine nucleoside that shares the purine ring structure.
Uniqueness
9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione: is unique due to its specific arrangement of hydroxyl groups and the presence of multiple functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12N4O7 |
|---|---|
分子量 |
300.22 g/mol |
IUPAC名 |
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,11,20)(H2,12,13,18,19)/t2-,4-,5-,8?/m1/s1 |
InChIキー |
XRFDFDQNRIGZOW-BKKZJBRMSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)


![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)



![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)

![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
